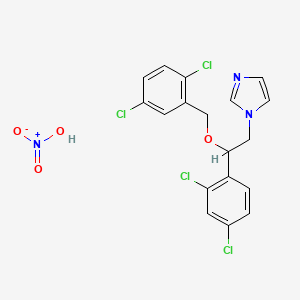

2,5-Dichloro Miconazole Nitrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLSOOILEKZTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dichloro Miconazole Nitrate synthesis pathway

An in-depth technical guide on the synthesis of 2,5-Dichloro Miconazole Nitrate is provided below for researchers, scientists, and drug development professionals. The synthesis pathways, experimental protocols, and quantitative data are detailed.

Core Synthesis Pathways of Miconazole Nitrate

Miconazole Nitrate, a widely used antifungal agent, is chemically known as 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate. While the user specified "2,5-Dichloro Miconazole Nitrate," the prevalent and commercially available form is the 2,4-dichloro substituted compound. This guide will focus on the synthesis of the 2,4-dichloro isomer, as it is the most extensively documented and utilized.

The synthesis of Miconazole Nitrate primarily revolves around two main routes, differing in the sequence of N-alkylation and reduction steps. Both pathways typically start from 2',4'-dichloro-2-chloroacetophenone.

Route 1: N-Alkylation followed by Reduction and O-Alkylation

This pathway involves the initial reaction of 2',4'-dichloro-2-chloroacetophenone with imidazole to form an imidazolyl ketone intermediate. This intermediate is then reduced to the corresponding alcohol, which subsequently undergoes O-alkylation with 2,4-dichlorobenzyl chloride to yield miconazole. The final step is the formation of the nitrate salt.

Route 2: Reduction followed by N-Alkylation and O-Alkylation

In this alternative route, the initial step is the reduction of 2',4'-dichloro-2-chloroacetophenone to the corresponding chlorohydrin. This alcohol intermediate is then subjected to N-alkylation with imidazole, followed by O-alkylation with 2,4-dichlorobenzyl chloride to produce miconazole, which is then converted to its nitrate salt.

Below are the detailed experimental protocols and data for these synthetic routes.

Quantitative Data Summary

The following tables summarize the quantitative data, such as yields and molar ratios, for the key steps in the synthesis of Miconazole Nitrate based on various reported methods.

Table 1: N-Alkylation of 2',4'-Dichloro-2-chloroacetophenone with Imidazole (Route 1)

| Reactants Molar Ratio (Imidazole : Ketone) | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2:1 | Dichloromethane | - | Reflux | 5 | - | [1] |

| 1-2:1 | Organic Solvent | Triethylamine | 40-100 | 0.5-3 | - | [2] |

| 1:1 | Toluene | Triethylamine | 70 | 1.5 | - | [2] |

Table 2: Reduction of Imidazolyl Ketone Intermediate (Route 1)

| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Borohydride | Methanol | - | - | - | High | [1] |

| Potassium Borohydride | Benzene | Phase Transfer Catalyst, Lithium Salt | 40-100 | 1-10 | - | [2] |

| Potassium Borohydride | Toluene | - | 70 | 5 | 68.5 (overall) | [2] |

Table 3: O-Alkylation of Imidazolyl Alcohol Intermediate

| Reactants Molar Ratio (Alcohol : Benzyl Chloride) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1:1.14 | Toluene | NaOH (30% aq.) | 75 | 4.5 | 92 | [3] |

| 1:1.2 | Benzene | KOH | 60 | 6 | 67.5 (overall) | [2] |

| 1:1.5 | Ionic Liquid | - | 50-80 | 3-8 | - | [4] |

Experimental Protocols

Route 1: N-Alkylation, Reduction, O-Alkylation

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone [1][2]

-

Materials: 2',4'-dichloro-2-chloroacetophenone, Imidazole, Triethylamine, Dichloromethane or Toluene.

-

Procedure:

-

Suspend imidazole (2 moles) in dichloromethane (1 L).

-

Add 2',4'-dichloro-2-chloroacetophenone (1 mole) to the suspension and stir for 30 minutes.

-

Heat the mixture to reflux for 5 hours.

-

After the reaction is complete, distill off the dichloromethane under reduced pressure.

-

Dissolve the residue and purify to obtain the intermediate ketone.

-

-

Alternative Procedure: [2]

-

In a three-necked flask, dissolve imidazole (10g) and triethylamine (18mL) in toluene (150mL) and heat to 70°C with stirring for 20 minutes.

-

Slowly add a toluene solution of 2',4'-dichloro-2-chloroacetophenone (22.35g).

-

Maintain the reaction at 70°C for 1.5 hours. The resulting solution is used directly in the next step.

-

Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol [1][2]

-

Materials: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, Potassium Borohydride, Methanol or Benzene.

-

Procedure: [1]

-

Dissolve the ketone intermediate from the previous step in methanol.

-

Cool the solution and add potassium borohydride portion-wise while stirring.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction mixture to isolate the alcohol product. The crude product has a melting point of 134-138 °C after recrystallization from toluene, with a yield of 87%.[3]

-

-

Alternative "One-Pot" Procedure: [2]

-

To the reaction mixture from the previous step, add a phase transfer catalyst and a lithium salt catalyst.

-

Add potassium borohydride and heat at 70°C for 5 hours.

-

The resulting solution containing the boron complex of the alcohol is used directly in the next step.

-

Step 3: Synthesis of 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (Miconazole) [2][3]

-

Materials: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, 2,4-dichlorobenzyl chloride, Sodium Hydroxide or Potassium Hydroxide, Toluene or Benzene.

-

Procedure: [3]

-

To a reaction vessel, add a 30 wt% aqueous solution of NaOH (120g), 2L of toluene, a phase transfer catalyst (TEBA, 0.12 times the weight of the alcohol intermediate).

-

Add the alcohol intermediate (1 mole) from the previous step and 2,4-dichlorobenzyl chloride (1.14 moles).

-

Heat the mixture to 75°C and stir for 4.5 hours.

-

After the reaction, wash the organic layer, dry, and proceed to nitrate salt formation.

-

-

Alternative "One-Pot" Procedure from Step 2: [2]

-

Cool the reaction mixture from the reduction step to 28°C.

-

Add 15g of KOH and 2mL of water.

-

Add 2,4-dichlorobenzyl chloride (16.3g) and stir at 60°C for 6 hours.

-

After completion, wash the reaction mixture thoroughly with water and separate the organic layer.

-

Step 4: Preparation of Miconazole Nitrate [2][5]

-

Materials: Miconazole base, Nitric Acid, Ethanol.

-

-

Take the organic layer containing the miconazole base and adjust the pH to 1 with nitric acid.

-

A white solid will precipitate. Filter the solid.

-

Wash the precipitate sequentially with benzene, water, and absolute ethanol.

-

Recrystallize the solid from 95% ethanol with activated carbon for decolorization.

-

Dry the purified solid under reduced pressure at 60°C to obtain white Miconazole Nitrate. The total yield can be around 68.2% with a purity of 99.8%.[5]

-

Mandatory Visualizations

Caption: Synthesis of Miconazole Nitrate via Route 1.

References

- 1. Method for producing miconazole nitrate on industrialized basis - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]

- 3. CN101863832A - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]

- 4. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

The Core Mechanism of Action of Miconazole Nitrate: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document details the mechanism of action of the well-researched antifungal agent, Miconazole Nitrate. Extensive literature searches did not yield specific data for a "2,5-Dichloro Miconazole Nitrate" derivative. Therefore, the information presented herein pertains to the parent compound, miconazole nitrate, and serves as a foundational guide to its antifungal properties.

Executive Summary

Miconazole nitrate is a broad-spectrum imidazole antifungal agent with a multifaceted mechanism of action, primarily targeting the integrity of the fungal cell membrane. Its principal mode of action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, a critical enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By disrupting ergosterol synthesis, miconazole nitrate leads to a cascade of downstream effects, ultimately resulting in fungal cell death. Secondary mechanisms, including the inhibition of fatty acid synthesis and the accumulation of reactive oxygen species, contribute to its potent antifungal activity.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of miconazole nitrate stems from its targeted inhibition of the ergosterol biosynthesis pathway, a metabolic route crucial for fungal survival.[1][2][3]

The Target: 14α-Lanosterol Demethylase

Miconazole nitrate specifically targets and inhibits the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase (also known as Erg11p).[1][4][5] This enzyme is responsible for the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the conversion of lanosterol to ergosterol.[1] The imidazole moiety of miconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing it from binding to its natural substrate, lanosterol.[5]

Downstream Consequences of Enzyme Inhibition

Inhibition of 14α-lanosterol demethylase has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[5] This depletion compromises the structural integrity and fluidity of the membrane.[3]

-

Accumulation of Toxic Methylated Sterols: The inhibition of lanosterol demethylation results in the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[1][5] The incorporation of these atypical sterols into the fungal cell membrane disrupts its normal structure and function, leading to increased permeability and the leakage of essential intracellular components such as ions and small molecules.[4][6]

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by miconazole nitrate.

References

- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

Spectroscopic and Structural Elucidation of 2,5-Dichloro Miconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,5-Dichloro Miconazole Nitrate, a derivative of the widely used antifungal agent, Miconazole Nitrate. Due to the limited availability of specific experimental data for the 2,5-dichloro analog in the public domain, this document leverages the extensive data available for the parent Miconazole Nitrate to predict and interpret the spectroscopic characteristics of its 2,5-dichloro derivative. This guide includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside known Infrared (IR) spectroscopy data for the parent compound, and provides standardized experimental protocols for their acquisition.

Introduction

Miconazole Nitrate is a potent imidazole antifungal agent effective against a broad spectrum of fungi. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Chemical modifications to the miconazole structure, such as the alteration of the substitution pattern on the phenyl rings, can influence its efficacy, pharmacokinetics, and toxicity. This guide focuses on the 2,5-dichloro substituted analog of Miconazole Nitrate, providing a theoretical and comparative spectroscopic analysis.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for Miconazole Nitrate and the predicted data for its 2,5-dichloro derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for 2,5-Dichloro Miconazole Nitrate

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.0 - 7.8 | Aromatic protons |

| 6.8 - 7.2 | Imidazole protons |

| 4.0 - 5.0 | -CH₂- and -CH- protons |

Note: The chemical shifts are approximate and will be influenced by the solvent and experimental conditions. The key difference in the ¹H and ¹³C NMR spectra between Miconazole Nitrate (2,4-dichloro substitution) and 2,5-Dichloro Miconazole Nitrate will be in the splitting patterns and chemical shifts of the aromatic protons and carbons of the substituted benzyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of Miconazole Nitrate is well-characterized. The spectrum of the 2,5-dichloro analog is expected to be very similar, with minor shifts in the fingerprint region due to the altered substitution pattern.

Table 2: IR Absorption Bands for Miconazole Nitrate

| Wavenumber (cm⁻¹) | Assignment |

| 3180 | Imidazole C-N stretching[1] |

| 3107 | Aromatic C-H stretching[1] |

| 2960 | Aliphatic CH₂ stretching[1] |

| 1589 | C=C aromatic stretching[1] |

| 1468 | C-H bending (dichlorobenzene groups)[2] |

| 1385 | C-H bending[1] |

| 1330 | C-N stretching[1] |

| 1092 | C-O-C stretching[2] |

| ~800-900 | C-Cl stretching |

| ~1384 | N-O stretching (from nitrate) |

Mass Spectrometry (MS)

The mass spectrum of Miconazole shows characteristic fragmentation patterns. The molecular weight of 2,5-Dichloro Miconazole Nitrate is identical to Miconazole Nitrate (479.14 g/mol for the nitrate salt). The fragmentation pattern is expected to be very similar.

Table 3: Mass Spectrometry Data for Miconazole

| m/z (Mass-to-Charge Ratio) | Assignment |

| 415 | [M-HNO₃]⁺ (Miconazole free base) |

| 255 | [M - dichlorobenzyl moiety]⁺ |

| 159 | [Dichlorobenzyl]⁺ fragment |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

-

EI-MS: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the EI source.

-

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Mechanism of Action Workflow

The primary mechanism of action for miconazole and its derivatives is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. This process disrupts membrane integrity, leading to fungal cell death.

Caption: Miconazole inhibits the enzyme Lanosterol 14α-demethylase, blocking the synthesis of ergosterol and disrupting the fungal cell membrane.

Conclusion

While specific, experimentally-derived spectroscopic data for 2,5-Dichloro Miconazole Nitrate remains elusive in publicly accessible databases, a comprehensive understanding of its likely spectroscopic properties can be achieved through a comparative analysis with its well-documented parent compound, Miconazole Nitrate. The provided predicted data and standardized protocols offer a valuable resource for researchers involved in the synthesis, characterization, and development of new antifungal agents based on the miconazole scaffold. Further experimental investigation is warranted to confirm these predictions and fully elucidate the physicochemical properties of this specific analog.

References

An In-depth Technical Guide to the Solubility Profile of Miconazole Nitrate

This technical guide provides a comprehensive overview of the solubility profile of Miconazole Nitrate in various solvents. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

Miconazole Nitrate is an imidazole antifungal agent widely used in the treatment of fungal infections. It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.[1] The therapeutic efficacy of a drug is often intrinsically linked to its solubility, which influences its dissolution rate and bioavailability. A thorough understanding of the solubility of Miconazole Nitrate in different solvent systems is therefore critical for the development of effective pharmaceutical formulations.

Solubility Profile of Miconazole Nitrate

The solubility of Miconazole Nitrate has been determined in a range of aqueous and organic solvents. The quantitative data from various sources are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients.

| Solvent | Solubility (at 25°C unless otherwise specified) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~96 mg/mL (200.35 mM) | [2] |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL (104.35 mM) (requires sonication) | [1] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |

| Dimethylformamide (DMF) | ~25 mg/mL | [3] |

| Propylene Glycol | 44.38 mg/mL | [4] |

| Peceol | 41.53 ± 1.36 mg/mL | [5] |

| Labrasol | 79.0 ± 1.4 mg/mL | [5] |

| Tween 20 | 14.08 mg/mL | [4] |

| Ethanol | ~0.1 mg/mL | [3] |

| Methanol | Sparingly soluble | [6] |

| Acetone | Slightly soluble | [6] |

| Acetic Acid (100) | Slightly soluble | [6] |

| Diethyl Ether | Very slightly soluble | [6] |

| Water | 0.000763 mg/mL | [7] |

| Water | Very slightly soluble | [8] |

| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [3] |

Qualitative Solubility Information:

-

N,N-dimethylformamide: Freely soluble[6]

-

Pyridine: Soluble (50 mg/mL)[9]

-

Aqueous Buffers: Sparingly soluble. For enhanced solubility in aqueous buffers, it is recommended to first dissolve Miconazole Nitrate in DMSO and then dilute with the chosen buffer.[3]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following outlines a general experimental protocol based on the widely used shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of Miconazole Nitrate in a specific solvent.

Materials:

-

Miconazole Nitrate powder

-

Selected solvent(s)

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Miconazole Nitrate to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator or a temperature-controlled water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After the equilibration period, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter that is compatible with the solvent.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Miconazole Nitrate in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of Miconazole Nitrate in the solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Miconazole Nitrate.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of Miconazole Nitrate varies significantly across different solvents, with high solubility observed in organic solvents like DMSO and DMF, and very low solubility in water. This information is crucial for the rational design of dosage forms, enabling the development of formulations with optimal drug delivery and therapeutic outcomes. The provided experimental protocol offers a standardized approach for researchers to conduct their own solubility assessments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. go.drugbank.com [go.drugbank.com]

- 8. digicollections.net [digicollections.net]

- 9. Miconazole nitrate | 22832-87-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Stability and Degradation of Miconazole Nitrate: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the stability and degradation of miconazole nitrate . While 2,5-dichloro miconazole nitrate is a related substance, specific stability and degradation studies for this particular derivative are not extensively available in the public domain. The information presented here for miconazole nitrate provides a strong and relevant foundation for researchers, scientists, and drug development professionals working with closely related compounds.

This guide provides a comprehensive overview of the stability-indicating analytical methods and forced degradation studies of miconazole nitrate, a widely used antifungal agent. Understanding the degradation pathways and the stability profile of active pharmaceutical ingredients (APIs) like miconazole nitrate is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products of an API and develop stability-indicating analytical methods. Miconazole nitrate has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

Summary of Degradation Behavior

Miconazole nitrate demonstrates susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is found to be relatively stable under neutral hydrolysis, thermal, and photolytic stress.[1][2]

The following table summarizes the typical degradation behavior of miconazole nitrate under various stress conditions.

| Stress Condition | Reagents and Conditions | Observation |

| Acidic Hydrolysis | 1N HCl, refluxed at 80°C for 1-2 hours | Significant degradation observed, with the formation of multiple degradation products.[1][2][3] |

| Basic Hydrolysis | 1N NaOH, refluxed at 80°C for 1-2 hours | Significant degradation observed, with the formation of multiple degradation products.[1][2][3] |

| Oxidative Degradation | 3-6% H2O2, refluxed at 80°C for 2 hours | Degradation occurs, leading to the formation of several degradation products.[2][3] |

| Thermal Degradation | Dry heat at 80°C for 6 hours or wet heat (reflux) at 80°C for 2 hours | Miconazole nitrate is generally stable under these conditions, with no significant degradation observed.[2] |

| Photolytic Degradation | Exposure to direct sunlight for 48 hours | The drug is found to be stable under photolytic conditions, with no additional degradation peaks observed.[2] |

Experimental Protocols for Forced Degradation Studies

Detailed and standardized protocols are essential for reproducible stability studies. The following sections outline the typical methodologies employed in the forced degradation of miconazole nitrate.

Preparation of Stock Solution

A standard stock solution of miconazole nitrate is typically prepared by dissolving a known amount of the substance in a suitable solvent, such as methanol, to achieve a specific concentration (e.g., 4 mg/mL).[3]

Acidic and Basic Hydrolysis

To induce acid and base-catalyzed degradation, the stock solution is treated with an equal volume of 1N HCl and 1N NaOH, respectively. These mixtures are then refluxed at 80°C for a defined period, typically 1 to 2 hours.[1][3] After reflux, the solutions are neutralized before analysis.

Oxidative Degradation

For oxidative stress, the stock solution is mixed with a solution of hydrogen peroxide (e.g., 6.0% w/v) and refluxed at 80°C for approximately 2 hours.[3]

Thermal Degradation

To assess thermal stability, the powdered drug is subjected to dry heat in an oven at 80°C for 6 hours. For wet heat degradation, the stock solution is refluxed at 80°C for 2 hours.[2]

Photolytic Degradation

The photochemical stability is evaluated by exposing the stock solution to direct sunlight for an extended period, such as 48 hours.[2]

Analytical Methods for Stability Indication

Stability-indicating analytical methods are crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is frequently used for the simultaneous estimation of miconazole nitrate and its degradation products.

| Parameter | Typical Conditions |

| Column | C18 column (e.g., Cosmocil C18, 4.6 mm × 150 mm, 5.0 µm)[1] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile).[4] |

| Flow Rate | Typically 1.0 mL/min.[4] |

| Detection | UV detection at a wavelength of around 215-232 nm.[4][5] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C).[5] |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the quantification of miconazole nitrate in the presence of its degradants.

| Parameter | Typical Conditions |

| Stationary Phase | Precoated silica gel 60 GF254 TLC plates.[3] |

| Mobile Phase | A mixture of solvents such as Toluene: Chloroform: Acetonitrile: Ammonia (e.g., 4.5:4:2.5:0.2 v/v/v/v).[3] |

| Detection | Densitometric scanning at approximately 226 nm.[3] |

Visualization of Experimental Workflow and Degradation Pathway

Visual diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams for the experimental workflow of forced degradation studies and a proposed degradation pathway for miconazole nitrate.

Experimental Workflow for Forced Degradation Studies

Caption: Experimental workflow for forced degradation studies of miconazole nitrate.

Proposed Degradation Pathway of Miconazole Nitrate

Based on the identified degradation products from mass spectrometry data, a plausible degradation pathway for miconazole nitrate under hydrolytic and oxidative stress can be proposed. The primary sites of degradation are the ether linkage and the imidazole ring.

Caption: Proposed degradation pathway of miconazole under stress conditions.

Conclusion

This technical guide has summarized the key aspects of stability and degradation studies of miconazole nitrate. The provided information on forced degradation protocols, stability-indicating analytical methods, and degradation pathways serves as a valuable resource for pharmaceutical scientists. While specific data for 2,5-dichloro miconazole nitrate is limited, the principles and methodologies outlined here for miconazole nitrate offer a robust framework for initiating and conducting stability assessments for this and other related imidazole antifungal agents. Further studies focusing specifically on 2,5-dichloro miconazole nitrate are warranted to fully characterize its intrinsic stability and degradation profile.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Gradient HPLC-DAD stability indicating determination of miconazole nitrate and lidocaine hydrochloride in their combined oral gel dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Antifungal Spectrum of Activity of 2,5-Dichloro Miconazole Nitrate

A Note on Nomenclature: The compound of interest is broadly recognized and extensively researched as Miconazole Nitrate, which has a 2,4-dichloro substitution on its benzyl and phenyl rings. The term "2,5-Dichloro Miconazole Nitrate" is not the standard chemical nomenclature for this widely used antifungal agent. This guide will, therefore, focus on the comprehensive data available for Miconazole Nitrate, 1-[2,4-Dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl]imidazole mononitrate.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the antifungal spectrum, quantitative activity, and methodologies for testing Miconazole Nitrate.

Antifungal Spectrum of Activity

Miconazole Nitrate exhibits a broad spectrum of activity against a wide range of pathogenic fungi, including yeasts, dermatophytes, and molds. It is also effective against certain Gram-positive bacteria.[1] Its primary application is in the topical treatment of superficial fungal infections.

The antifungal activity of Miconazole Nitrate is well-documented against various species of Candida, Aspergillus, and dermatophytes such as Trichophyton, Epidermophyton, and Microsporum.[2][3][4]

Quantitative Data: In Vitro Susceptibility

The in vitro efficacy of Miconazole Nitrate is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data from various studies. It is important to note that MIC values can vary depending on the testing methodology (e.g., CLSI or EUCAST guidelines), the specific strain, and the growth medium used.

Table 1: Antifungal Activity of Miconazole Nitrate against Yeast Species

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | Multiple | 0.016 - 32 | ~0.5 | 1-10 | [2][5][6][7] |

| Candida glabrata | Multiple | 0.016 - 32 | - | - | [5] |

| Candida krusei | 25 | - | - | 0.12 | |

| Candida parapsilosis | 25 | 0.016 - 32 | - | 0.12 | [5] |

| Candida tropicalis | 25 | 0.016 - 32 | - | 0.12 | [5] |

| Candida dubliniensis | 25 | - | - | 0.12 |

Table 2: Antifungal Activity of Miconazole Nitrate against Mold Species

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Aspergillus niger | Multiple | ~4 | - | - | [2][7] |

| Aspergillus fumigatus | - | - | - | - |

Table 3: Antifungal Activity of Miconazole Nitrate against Dermatophytes

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 62 | 0.002 - 1 | 0.015 | 0.06 | [4] |

| Trichophyton mentagrophytes | - | - | - | - | |

| Epidermophyton floccosum | - | - | - | - |

Mechanism of Action

Miconazole Nitrate, like other imidazole antifungals, primarily exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Key Steps in the Mechanism of Action:

-

Inhibition of 14α-demethylase: Miconazole Nitrate specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.

-

Disruption of Ergosterol Synthesis: This enzyme is crucial for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol.

-

Accumulation of Toxic Sterols: The blockage of this pathway results in the accumulation of methylated sterols, such as lanosterol.

-

Cell Membrane Disruption: The altered sterol composition increases the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.

Caption: Mechanism of action of Miconazole Nitrate.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for understanding the efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for these assays.

Broth Microdilution Method for Yeasts (Based on CLSI M27-A3)

This method is used to determine the MIC of antifungal agents against yeast isolates.

1. Preparation of Antifungal Agent:

- Prepare a stock solution of Miconazole Nitrate in a suitable solvent (e.g., dimethyl sulfoxide).

- Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.

2. Inoculum Preparation:

- Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours.

- Suspend several colonies in sterile saline.

- Adjust the turbidity of the suspension to a 0.5 McFarland standard.

- Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Test Procedure:

- Dispense 100 µL of the standardized inoculum into each well of a microtiter plate containing 100 µL of the serially diluted antifungal agent.

- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

- Incubate the plates at 35°C for 24-48 hours.

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prepare_Drug_Dilutions" [label="Prepare Serial Dilutions\nof Miconazole Nitrate"];

"Prepare_Inoculum" [label="Prepare Standardized\nYeast Inoculum"];

"Inoculate_Plate" [label="Inoculate Microtiter Plate"];

"Incubate" [label="Incubate at 35°C\nfor 24-48h"];

"Read_Results" [label="Read MICs Visually or\nSpectrophotometrically"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Drug_Dilutions";

"Start" -> "Prepare_Inoculum";

"Prepare_Drug_Dilutions" -> "Inoculate_Plate";

"Prepare_Inoculum" -> "Inoculate_Plate";

"Inoculate_Plate" -> "Incubate";

"Incubate" -> "Read_Results";

"Read_Results" -> "End";

}

Caption: Workflow for Broth Microdilution MIC Testing.

Broth Microdilution Method for Molds (Based on CLSI M38-A2)

This protocol is adapted for filamentous fungi.

1. Preparation of Antifungal Agent:

- Similar to the yeast protocol, prepare serial dilutions of Miconazole Nitrate in RPMI 1640 medium.

2. Inoculum Preparation:

- Grow the mold on potato dextrose agar until sporulation is evident.

- Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

- Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.

3. Test Procedure:

- Dispense the standardized conidial suspension into the wells of a microtiter plate containing the antifungal dilutions.

- Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the mold.

4. Interpretation of Results:

- The MIC endpoint for molds is typically defined as the lowest drug concentration that shows complete inhibition of growth.

EUCAST Methodology

The EUCAST protocols (e.g., E.DEF 7.3.1 for yeasts) are similar to the CLSI methods but with some key differences, such as the use of RPMI 1640 medium supplemented with 2% glucose and specific recommendations for reading endpoints.[1][8] Researchers should consult the specific EUCAST documents for detailed procedures.

Conclusion

Miconazole Nitrate remains a potent broad-spectrum antifungal agent with well-established in vitro activity against a wide array of clinically relevant fungi. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is a proven and effective target in fungal pathogens. The standardized methodologies provided by CLSI and EUCAST are essential for the accurate and reproducible determination of its antifungal potency, which is critical for both clinical diagnostics and ongoing drug development efforts. The continued low incidence of resistance to Miconazole Nitrate underscores its value in the current antifungal armamentarium.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Miconazole Nitrate and Its Analogs

Disclaimer: Publicly available scientific literature and databases do not contain specific data on the in vitro cytotoxicity of 2,5-dichloro miconazole nitrate. This guide provides a comprehensive overview of the in vitro cytotoxicity of the parent compound, miconazole nitrate, and outlines the standard experimental protocols and data presentation formats that would be applicable for the assessment of its dichlorinated analog.

This technical guide is intended for researchers, scientists, and drug development professionals. It details the methodologies for key in vitro cytotoxicity assays, summarizes quantitative data, and illustrates the known signaling pathways of miconazole nitrate.

Introduction to Miconazole Nitrate Cytotoxicity

Miconazole is a broad-spectrum azole antifungal agent that has demonstrated cytotoxic effects against various cell types, including cancer cells.[1][2] Its primary antifungal mechanism involves the inhibition of the fungal enzyme 14α-sterol demethylase, which disrupts the production of ergosterol, a vital component of the fungal cell membrane.[3] Beyond its antifungal activity, miconazole has been shown to induce apoptosis in cancer cells through multiple pathways.[4][5] It exhibits anti-tumorigenic activity in various human cancers, including bladder and melanoma.[2][6]

Quantitative Cytotoxicity Data

The following tables provide examples of how to structure and present quantitative data from in vitro cytotoxicity assays for miconazole nitrate. These formats are recommended for presenting data for its analogs as well.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Miconazole Nitrate in Human Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| T24 | Bladder Cancer | 50 | 24 | MTT |

| TSGH-8301 | Bladder Cancer | 25 | 24 | MTT |

| A375 | Melanoma | 32.5 | 24 | MTT[6] |

| SK-MEL-28 | Melanoma | Not specified | 24 | MTT[6] |

| MCF-7 | Breast Adenocarcinoma | 5.1 ± 1.7 | Not specified | Not specified[8] |

| HePG2 | Liver Carcinoma | 18.3 ± 2.6 | Not specified | Not specified[8] |

| HCT-116 | Colon Carcinoma | 10.3 ± 1.2 | Not specified | Not specified[8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Miconazole Nitrate Against Fungal Pathogens

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

| Fungal Species | Strain | MIC (µg/mL) | Method |

| Candida albicans | ATCC 90028 | Example: 0.125 | Broth Microdilution[9] |

| Candida glabrata | ATCC 90030 | Example: 0.25 | Broth Microdilution[9] |

| Aspergillus fumigatus | ATCC 204305 | Example: 1.0 | Broth Microdilution[10] |

| Cryptococcus neoformans | ATCC 24067 | Example: 0.5 | Broth Microdilution[11] |

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below.

MTT Assay for Mammalian Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation with MTT)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2,5-dichloro miconazole nitrate) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[15]

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Broth Microdilution for Antifungal Susceptibility (MIC Determination)

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[9][16] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.[16][17]

Materials:

-

RPMI-1640 medium

-

96-well microtiter plates

-

Antifungal agent stock solution

-

Fungal inoculum

-

Spectrophotometer

Procedure:

-

Antifungal Preparation: Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well plate.[18]

-

Inoculum Preparation: Grow the fungal strain on appropriate agar plates. Prepare an inoculum suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (for yeasts) or as specified by CLSI documents for molds.[11] Dilute the adjusted inoculum in RPMI-1640 medium to achieve the final recommended concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).[18]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, as specified by CLSI guidelines.[10][19]

-

Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the growth control.[9] This can be assessed visually or by using a microplate reader.[17]

Signaling Pathways of Miconazole-Induced Cytotoxicity

Miconazole has been shown to induce apoptosis and inhibit signaling pathways associated with cell survival in cancer cells.

Apoptosis Induction Pathways

Miconazole induces apoptosis in human bladder cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[2] It increases the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and caspase-3.[20] It also promotes the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and causing the release of cytochrome c.[2]

STAT3 Signaling Inhibition

Miconazole has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in lung cancer cells.[21] It prevents the interaction between DNA damage-induced apoptosis suppressor (DDIAS) and STAT3, which suppresses STAT3 phosphorylation and the expression of its target genes involved in cell survival and proliferation.[5][21]

General Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a logical workflow for the in vitro evaluation of a novel compound like 2,5-dichloro miconazole nitrate.

References

- 1. Miconazole induces apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways in human bladder ca… [ouci.dntb.gov.ua]

- 2. Miconazole induces apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. Miconazole inhibits signal transducer and activator of transcription 3 signaling by preventing its interaction with DNA damage‐induced apoptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. ifyber.com [ifyber.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. search.lib.asu.edu [search.lib.asu.edu]

An In-depth Technical Guide to 2,5-Dichloro Miconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro Miconazole Nitrate, a derivative of the widely used antifungal agent, miconazole. This document details its chemical properties, mechanism of action, and relevant experimental protocols. The primary fungicidal activities of azole antifungals, including 2,5-Dichloro Miconazole Nitrate, are centered around the disruption of the fungal cell membrane's integrity and function. This is primarily achieved through the inhibition of ergosterol biosynthesis and the induction of oxidative stress via the generation of reactive oxygen species (ROS). This guide serves as a foundational resource for researchers and professionals involved in the development and study of novel antifungal agents.

Chemical and Physical Properties

2,5-Dichloro Miconazole Nitrate is an impurity of Miconazole Nitrate, available as a neat substance for research purposes. Its fundamental chemical and physical data are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | [1] |

| Molecular Weight | 479.14 g/mol | [1] |

| CAS Number | 909277-72-1 | [1] |

| Synonyms | 1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate | [1] |

| Purity (HPLC) | >95% | [1] |

| Physical Format | Neat | [1] |

Mechanism of Action

The antifungal activity of miconazole and its derivatives, including 2,5-Dichloro Miconazole Nitrate, is multifaceted, primarily targeting the fungal cell membrane. The key mechanisms are detailed below.

Inhibition of Ergosterol Biosynthesis

The principal mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase.[2][3][4] This enzyme is critical in the fungal ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

Inhibition of 14α-demethylase leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol.[2][5] This disruption of the cell membrane's composition increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[2][3]

Induction of Reactive Oxygen Species (ROS)

Miconazole nitrate has been shown to induce the production of endogenous reactive oxygen species (ROS) within fungal cells.[1][3][6] This leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and DNA.[3] The accumulation of ROS contributes significantly to the fungicidal effect of the drug.[1][6] This action is linked to the inhibition of fungal catalase and peroxidase enzymes.[7][]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of 2,5-Dichloro Miconazole Nitrate.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2,5-Dichloro Miconazole Nitrate against a target fungal strain (e.g., Candida albicans).

Materials:

-

2,5-Dichloro Miconazole Nitrate

-

Target fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Glucose

Procedure:

-

Medium Preparation: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0 and supplemented with 2% glucose.

-

Drug Stock Solution: Prepare a stock solution of 2,5-Dichloro Miconazole Nitrate in DMSO.

-

Inoculum Preparation: Culture the fungal strain on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the RPMI medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Serial Dilution: Perform serial twofold dilutions of the 2,5-Dichloro Miconazole Nitrate stock solution in the 96-well plate with the RPMI medium to achieve the desired concentration range.

-

Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.

Ergosterol Biosynthesis Inhibition Assay

This protocol is a generalized method to quantify the inhibition of ergosterol synthesis.

Objective: To quantify the reduction in ergosterol content in fungal cells treated with 2,5-Dichloro Miconazole Nitrate.

Materials:

-

Log-phase culture of the target fungus

-

2,5-Dichloro Miconazole Nitrate

-

n-heptane

-

Potassium hydroxide

-

Ethanol

-

Spectrophotometer

Procedure:

-

Treatment: Inoculate the fungal culture into a fresh medium containing sub-inhibitory concentrations of 2,5-Dichloro Miconazole Nitrate and a drug-free control. Incubate for a defined period (e.g., 16 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

-

Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in ethanol and incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (sterols) into the n-heptane layer.

-

Quantification: Transfer the n-heptane layer to a new tube and measure the absorbance spectrum between 230 and 300 nm using a spectrophotometer. The presence of ergosterol is indicated by a characteristic four-peaked curve. The absorbance at 281.5 nm is used to quantify ergosterol, while the accumulation of the precursor 24(28)-dehydroergosterol can be observed at 230 nm.

-

Analysis: Calculate the percentage of ergosterol inhibition relative to the untreated control.

Reactive Oxygen Species (ROS) Detection Assay

This protocol uses a fluorogenic probe to detect intracellular ROS.

Objective: To measure the induction of ROS in fungal cells upon treatment with 2,5-Dichloro Miconazole Nitrate.

Materials:

-

Fungal cell culture

-

2,5-Dichloro Miconazole Nitrate

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Grow the fungal cells to the mid-logarithmic phase.

-

Loading with Probe: Harvest the cells, wash with PBS, and resuspend in PBS containing DCFH-DA. Incubate in the dark to allow the probe to enter the cells. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Treatment: After loading, wash the cells to remove the excess probe and resuspend them in a fresh medium. Treat the cells with varying concentrations of 2,5-Dichloro Miconazole Nitrate.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points after treatment. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Controls: Include an untreated control to measure basal ROS levels and a positive control (e.g., hydrogen peroxide) to confirm the assay's responsiveness.

References

- 1. Endogenous reactive oxygen species is an important mediator of miconazole antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 4. What is Miconazole Nitrate used for? [synapse.patsnap.com]

- 5. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 2,5-Dichloro Miconazole Nitrate and its Parent Compound, Miconazole Nitrate

This technical guide provides a comprehensive overview of 2,5-Dichloro Miconazole Nitrate, including its chemical identity and available technical data. Given that 2,5-Dichloro Miconazole Nitrate is recognized primarily as an impurity of the well-established antifungal agent Miconazole Nitrate, this guide also offers an in-depth exploration of the parent compound's experimental protocols and signaling pathways to provide a thorough resource for researchers, scientists, and drug development professionals.

2,5-Dichloro Miconazole Nitrate: Chemical Identity and Data

2,5-Dichloro Miconazole Nitrate is a recognized impurity of Miconazole Nitrate.[1] Its chemical structure and properties are distinct from the parent compound due to the difference in the chlorine substitution pattern on one of the phenyl rings.

IUPAC Name and Synonyms

The systematic IUPAC name for 2,5-Dichloro Miconazole Nitrate is 1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid .[1]

A common synonym for this compound is 1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate .[1]

Quantitative Data

The following table summarizes the available quantitative data for 2,5-Dichloro Miconazole Nitrate.

| Property | Value | Reference |

| CAS Number | 909277-72-1 | [1] |

| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | [1] |

| Molecular Weight | 479.14 g/mol | [1] |

| Accurate Mass | 476.9817 | [1] |

| Purity | >95% (HPLC) | [1] |

| Storage Temperature | -20°C | [1] |

Miconazole Nitrate: The Parent Compound

Miconazole Nitrate is a widely used imidazole antifungal agent with a broad spectrum of activity against various fungi, including dermatophytes and yeasts.[2] It functions primarily by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[3][4]

IUPAC Name and Synonyms of Miconazole Nitrate

The IUPAC name for Miconazole Nitrate is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid .

It is known by numerous synonyms, including:

-

1-[2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate

-

1-(2,4-Dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl)imidazole nitrate

Quantitative Data for Miconazole Nitrate

| Property | Value | Reference |

| CAS Number | 22832-87-7 | |

| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | |

| Molecular Weight | 479.15 g/mol | |

| Melting Point | 170-185°C | |

| Solubility | Soluble in methanol (13 mg/mL), ethanol (3 mg/mL). Practically insoluble in water. |

Experimental Protocols for Miconazole Nitrate

Due to its extensive use, numerous experimental protocols for the analysis and formulation of Miconazole Nitrate have been established.

Chromatographic Analysis

Thin-Layer Chromatography (TLC) for Related Substances:

-

Sample Solution: Dissolve 0.10 g of Miconazole in 10 mL of methanol.

-

Standard Solution: Dilute the sample solution in a two-step process. First, pipette 1 mL of the sample solution and add methanol to make exactly 20 mL. Then, pipette 1 mL of this solution and add methanol to make exactly 20 mL.

-

Procedure: Spot 50 μL each of the sample and standard solutions on a silica gel TLC plate.

-

Development: Develop the plate with a mobile phase consisting of a mixture of hexane, chloroform, methanol, and ammonia solution (28) in a ratio of 60:30:10:1 to a distance of about 12 cm.

-

Visualization: Air-dry the plate and then allow it to stand in iodine vapor for 20 minutes. The spots from the sample solution, other than the principal spot, should not be more intense than the spot from the standard solution.[5]

Gas Chromatography (GC-FID) for Simultaneous Determination with Metronidazole:

-

Column: Capillary column AE.SE-54 (15 m × 0.53 mm, i.d.).

-

Carrier Gas: Nitrogen at a flow rate of 9 mL/min.

-

Oven Temperature Program: Start at 140°C for 3 minutes, then increase at a rate of 40°C/min to 180°C and hold for 2 minutes. Finally, increase to a final temperature of 250°C.

-

Injector and Detector Temperature: 260°C.

-

Detection: Flame Ionization Detector (FID).

-

Results: The retention times for metronidazole and miconazole nitrate are approximately 3.50 and 12.90 minutes, respectively.[6]

Formulation Preparation

Preparation of Miconazole Nitrate Particles:

-

Dissolution: Dissolve 100g of miconazole nitrate in a mixture of 2500g of ethanol and propylene glycol (4:1 ratio) by heating to 70°C.

-

Filtration: Filter the resulting solution.

-

Crystallization: Add the filtrate to 8000g of purified water at 0°C. Stir for 10 minutes. Then, add 20g of sodium chloride and stir for an additional 5 minutes.

-

Isolation: Filter the mixture of crystals and solvent. Wash the collected crystals with purified water at room temperature to remove the solvent.

-

Drying: Vacuum-dry the crystals to obtain miconazole nitrate particles.[7]

Preparation of Miconazole Nitrate-Loaded Solid Lipid Nanoparticles (SLNs) Gel:

-

Dispersion: Weigh the required quantity of Carbopol 940 and disperse it in a small amount of distilled water to create an aqueous dispersion.

-

Hydration: Allow the dispersion to hydrate for 4 to 5 hours.

-

The resulting gel can then be loaded with Miconazole Nitrate SLNs.[8]

Signaling Pathways Modulated by Miconazole

Miconazole's mechanism of action extends beyond the inhibition of ergosterol synthesis, impacting several cellular signaling pathways.

Inhibition of Ergosterol Synthesis

The primary antifungal mechanism of miconazole involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol. The disruption of ergosterol synthesis alters the fungal cell membrane's integrity and permeability, leading to cellular dysfunction and death.[4]

Caption: Miconazole's primary mechanism of action.

Modulation of Other Signaling Pathways

Recent research has unveiled that miconazole also influences other signaling pathways, which may contribute to its therapeutic effects and potential for drug repurposing.

-

STAT3 Signaling: Miconazole has been shown to suppress the STAT3 signaling pathway by preventing its interaction with DNA damage-induced apoptosis suppressor.[11] This inhibition can lead to reduced growth, migration, and invasion of cancer cells.[11]

-

mTOR Signaling: In some cancer cell lines, miconazole has been observed to inhibit the mammalian target of rapamycin (mTOR) pathway.[12] This can lead to the suppression of HIF-1α expression.[12]

-

Calcium Signaling: Miconazole can increase the intracellular calcium concentration in certain cancer cells, which in turn can regulate cell proliferation.[13]

Caption: Additional signaling pathways modulated by Miconazole.

References

- 1. 2,5-Dichloro Miconazole Nitrate | LGC Standards [lgcstandards.com]

- 2. Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Miconazole - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101618018A - Miconazole nitrate particle, and preparation method and medicinal composition thereof - Google Patents [patents.google.com]

- 8. Preparation and Evaluation of Miconazole Nitrate-Loaded Solid Lipid Nanoparticles for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Miconazole Suppresses 27-Hydroxycholesterol-induced Inflammation by Regulating Activation of Monocytic Cells to a Proinflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2,5-Dichloro Miconazole Nitrate CAS number and registration

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-Dichloro Miconazole Nitrate, a chlorinated derivative and known impurity of the broad-spectrum antifungal agent, Miconazole Nitrate. This document outlines its chemical identity, including its CAS number, and delves into the available data regarding its synthesis, characterization, and biological activity, primarily through the lens of its parent compound, Miconazole Nitrate. Due to the limited publicly available information specifically on the 2,5-dichloro derivative, this guide leverages data on Miconazole Nitrate to provide a foundational understanding, while clearly indicating where information pertains to the parent compound.

Chemical Identification and Properties

2,5-Dichloro Miconazole Nitrate is recognized as Impurity G of Miconazole Nitrate in the European Pharmacopoeia (EP).[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate | [1] |

| Synonyms | Miconazole Nitrate Impurity G (as Nitrate), 2,5-Dichloro Miconazole Nitrate | [1][2] |

| CAS Number | 909277-72-1 | [1] |

| Alternate CAS (Free Base) | 909277-71-0 | [3] |

| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | [1] |

| Molecular Weight | 479.14 g/mol | [1] |

Registration and Regulatory Status

There is no evidence to suggest that 2,5-Dichloro Miconazole Nitrate is registered as a standalone active pharmaceutical ingredient (API) with major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Its documentation is primarily in the context of being a process-related impurity of Miconazole Nitrate.[1][2] The registration and listing of pharmaceutical products in the United States are managed by the FDA, requiring establishments to register and list their drug products.

Synthesis and Characterization

General Synthetic Approach for Miconazole Nitrate (as a proxy)

The synthesis of Miconazole Nitrate typically involves a multi-step process. One common route begins with the N-alkylation of imidazole with 2,4-dichloro-α-chloroacetophenone. The resulting intermediate is then reduced, often using a reducing agent like potassium borohydride, to form an alcohol. This alcohol derivative is subsequently O-alkylated with 2,4-dichlorobenzyl chloride in the presence of a base to yield miconazole. Finally, the miconazole free base is treated with nitric acid to form the nitrate salt.

A generalized workflow for the synthesis of Miconazole Nitrate is depicted below. The synthesis of the 2,5-dichloro derivative would necessitate the substitution of 2,4-dichlorobenzyl chloride with 2,5-dichlorobenzyl chloride in the O-alkylation step.

Caption: Generalized synthetic pathway for Miconazole Nitrate.

Characterization Methods for Miconazole Nitrate

The characterization of Miconazole Nitrate and its impurities typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and purity. These methods are essential for quality control in pharmaceutical manufacturing.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of miconazole and its related impurities.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed molecular structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior of the compound.

-

Powder X-ray Diffractometry (PXRD): Characterizes the crystalline structure of the solid form.

Caption: Standard analytical workflow for the characterization of Miconazole Nitrate.

Biological Activity and Mechanism of Action

Specific studies on the biological activity of 2,5-Dichloro Miconazole Nitrate are not available. The biological effects are therefore inferred from the extensive research on Miconazole Nitrate.

Miconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[4] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-sterol demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

The inhibition of ergosterol synthesis leads to a cascade of downstream effects:

-

Disruption of Membrane Integrity: The depletion of ergosterol and the accumulation of toxic sterol precursors alter the physical properties of the fungal cell membrane, increasing its permeability.[5]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules, disrupting cellular homeostasis.[5]

-

Inhibition of Fungal Growth: The overall disruption of membrane function and integrity ultimately inhibits fungal growth and proliferation.

In addition to its primary mechanism, miconazole may also exert its antifungal effects through other pathways, including the inhibition of peroxidases, leading to the accumulation of reactive oxygen species within the fungal cell.

Caption: Signaling pathway illustrating the primary mechanism of action of Miconazole.

Conclusion

2,5-Dichloro Miconazole Nitrate, with CAS number 909277-72-1, is primarily recognized as a process-related impurity of the widely used antifungal drug, Miconazole Nitrate. While specific data on its synthesis, characterization, and biological activity are scarce, a foundational understanding can be derived from the extensive literature on its parent compound. Researchers and drug development professionals should consider this compound in the context of impurity profiling and quality control during the manufacturing of Miconazole Nitrate. Further investigation would be required to fully elucidate the unique properties and potential biological effects of this specific dichloro-derivative.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Miconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction